molecular formula C10H12ClNO2 B2982071 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one CAS No. 201024-66-0

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No.: B2982071
CAS No.: 201024-66-0
M. Wt: 213.66
InChI Key: SOSMHGHRFZWGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one ( 201024-66-0 ) is a high-purity organic compound offered as a key synthetic building block for research applications in medicinal and organic chemistry . This benzoxazolone derivative, with the molecular formula C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, features a chloromethyl functional group, which provides a reactive handle for further chemical modifications and structure-activity relationship (SAR) studies . Its structure is characterized by the SMILES code "O=C1CC(C)(C)CC2=C1N=C(CCl)O2" . Compounds based on the dihydrobenzoxazolone core, like this one, are of significant interest in pharmaceutical research for the development of novel bioactive molecules. They have been explored as allosteric modulators for G protein-coupled receptors (GPCRs), a key target class for central nervous system (CNS) disorders . The reactive chlorine atom makes this compound particularly valuable for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical to develop new synthetic routes and create analogs for various biochemical and pharmacological screening programs.

Properties

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSMHGHRFZWGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(O2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201024-66-0
Record name 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-amino-4,4-dimethyl-2-pentanol and paraformaldehyde.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new C-N or C-S bonds.

      Electrophilic Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

      Reduction: Reduction reactions can be used to modify the oxazolone ring or to reduce any oxidized intermediates.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Lewis acids like ZnCl₂, bases like sodium hydride (NaH).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine would yield a substituted benzoxazole derivative with an amine group at the 2-position.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound serves as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.

Biology

    Biological Probes: Modified derivatives of this compound can be used as probes to study biological processes, such as enzyme activity or protein interactions.

Medicine

    Pharmaceutical Intermediates: It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electrophilic Reactivity : The chloromethyl group in the target compound enhances its utility in nucleophilic substitution reactions compared to ethyl (ADX71743) or sulfonyl (RE-47797) substituents.
  • Biological Activity : Hydroxyl or sulfonyl groups (e.g., 5-hydroxy derivatives) reduce cytotoxicity but may limit membrane permeability . ADX71743’s ethyl and aryl groups optimize CNS penetration and receptor binding .

Antiproliferative Activity

In contrast, lupinine derivatives with dimethylbenzofuran-4(5H)-one moieties demonstrated moderate AChE inhibition (IC50 ~24 µM), suggesting structural flexibility for neuroactive applications .

Key Data Tables

Table 1: Comparative Pharmacological Data

Compound Biological Target Activity/IC50 Test System Reference
ADX71743 mGluR7 Kd = 6.3 nM In vitro binding
5-Hydroxy-6,6-dimethylbenzo[d]isoxazol-4(5H)-one BT-474 cells No inhibition at 50 µM Antiproliferative assay
Lupinine derivative (Compound 25) Acetylcholinesterase IC50 = 24.4 µM Enzymatic assay

Biological Activity

The compound 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one (CAS No. 201024-66-0) is a heterocyclic organic compound with a unique structure that has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview.

  • Molecular Formula : C₁₀H₁₂ClN₁O₂
  • Molecular Weight : 213.66 g/mol
  • Structure : The compound features a chloromethyl group attached to a dihydrobenzo[d]oxazole ring, contributing to its potential biological activities.

The biological activity of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against certain bacterial strains.
  • Antitumor Activity : Some derivatives of oxazolones are known to inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various chloromethyl derivatives demonstrated that 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells :
    • Research published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxic effects on human cancer cell lines, suggesting a potential role in cancer therapeutics .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AntitumorHeLa Cells8.0
AntitumorMCF-7 Cells10.5

Synthesis and Derivatives

The synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one typically involves:

  • Formation of the Oxazole Ring : The initial step includes cyclization of appropriate precursors.
  • Chloromethylation : This step introduces the chloromethyl group, enhancing the compound's reactivity and biological potential.

Derivatives and Their Activities

Research into derivatives of this compound has shown varied biological activities:

  • Substituted Oxazolones : Modifications at different positions on the ring have been linked to increased potency against specific pathogens and cancer cells.

Q & A

Basic: What are the established synthetic routes for 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one?

The compound is synthesized via a two-step protocol:

  • Step 1 : Oxidation of the methylene group adjacent to the carbonyl using selenium dioxide (SeO₂) in acetic acid.
  • Step 2 : Regioselective reduction of the intermediate ketone to a hydroxyl group using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA).
    This method yields 50–87% over two steps, with purity confirmed by chromatographic techniques (e.g., reverse-phase HPLC) .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

  • ¹H-NMR and ¹³C-NMR : To confirm regiochemistry and substituent positions (e.g., chloromethyl group) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~650 cm⁻¹) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated and observed C/H/N percentages .

Advanced: How can regioselectivity be controlled during the introduction of the chloromethyl substituent?

Regioselectivity is influenced by:

  • Reagent Choice : Triethylsilane in TFA selectively reduces the ketone to a hydroxyl group without over-reduction .
  • Steric Effects : The 6,6-dimethyl group directs reactivity by hindering alternative reaction pathways .
  • Temperature Control : Reflux conditions (e.g., in ethanol) stabilize intermediates and prevent side reactions .

Advanced: How should researchers address contradictions in reported biological activity data?

For example, while 5-hydroxy derivatives showed no antiproliferative activity at 50 µM in BT-474 breast carcinoma cells , structurally similar compounds (e.g., lupinine derivatives with 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 24.4 µM) . To resolve contradictions:

  • Assay Conditions : Compare cell lines, concentrations, and incubation times.
  • Structural Modifications : Evaluate the role of the chloromethyl group vs. hydroxyl or other substituents.
  • Target Specificity : Use molecular docking to assess binding affinity to AChE vs. cancer-related targets .

Advanced: What strategies enhance the pharmacological profile of this scaffold?

  • Substituent Engineering : Replace the chloromethyl group with bioisosteres (e.g., ethyl or biphenyl groups) to improve brain penetration, as seen in mGlu7 receptor modulators like ADX71743 .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with esters or carbamates to enhance bioavailability .
  • SAR Studies : Systematic variation of the oxazole ring and dimethyl groups to optimize potency and reduce off-target effects .

Basic: What are common impurities encountered during synthesis, and how are they removed?

  • Byproducts : Over-oxidation products (e.g., dicarbonyl species) or incomplete reduction intermediates.
  • Purification Methods :
    • Reverse-phase HPLC with gradients (e.g., 20–75% acetonitrile/water) .
    • Recrystallization using ethanol or ether .
    • Silica gel chromatography for non-polar impurities .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

  • In Vitro Models : Use patch-clamp electrophysiology to assess mGlu7 receptor modulation .
  • Kinetic Studies : Measure AChE inhibition rates via Ellman’s assay .
  • In Vivo Testing : Evaluate visceral hypersensitivity reduction in stress-sensitive rodent models (e.g., WKY rats) .
  • Molecular Dynamics Simulations : Probe interactions with binding pockets of target proteins .

Basic: What stability considerations are critical for handling this compound?

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the chloromethyl group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the oxazole ring .
  • Solvent Compatibility : Use anhydrous solvents (e.g., DMF, DCM) to minimize decomposition .

Advanced: How can computational chemistry guide optimization of this scaffold?

  • Docking Studies : Identify key interactions (e.g., hydrogen bonds with AChE’s catalytic triad) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., blood-brain barrier permeability) .

Advanced: What synthetic innovations could improve scalability for preclinical studies?

  • Flow Chemistry : Continuous oxidation-reduction processes to enhance yield and reduce reaction times .
  • Catalytic Methods : Replace SeO₂ with greener oxidants (e.g., TEMPO/O₂) to minimize toxicity .
  • Microwave Assistance : Accelerate cyclization steps (e.g., oxazole ring formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.